1-Chloroundecan-4-one
Description
1-Chloroundecan-4-one is a chlorinated aliphatic ketone with the molecular formula C₁₁H₁₉ClO and a molecular weight of 202.72 g/mol. Structurally, it features a chlorine atom at the terminal carbon (position 1) and a ketone group at position 4 on an undecane backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloro and carbonyl functionalities . Its synthesis typically involves Friedel-Crafts acylation or halogenation of precursor ketones, though specific protocols may vary depending on desired purity and scale .
Stability under standard storage conditions is moderate, though it may decompose under strong acidic/basic environments or prolonged UV exposure .
Properties
CAS No. |
54131-63-4 |
|---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
1-chloroundecan-4-one |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h2-10H2,1H3 |
InChI Key |
MYXPHWLPWSQFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Chloroundecan-4-one with structurally analogous compounds, emphasizing differences in reactivity, physicochemical properties, and applications.
Key Findings:
Chlorine Substitution: The terminal chlorine in this compound increases electrophilicity compared to non-chlorinated analogs like Undecan-4-one, enabling faster nucleophilic substitution reactions. This property is critical in synthesizing alkylated pharmaceuticals .
Chain Length Effects : Extending the carbon chain (e.g., 1-Chlorododecan-4-one) elevates boiling points due to increased van der Waals interactions but reduces solubility in polar solvents .
Positional Isomerism : 1-Chloroundecan-3-one exhibits lower thermal stability than the 4-ketone isomer, attributed to steric strain near the carbonyl group .
Analytical Methods:
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